6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 5-methoxy and 5-difluoromethoxy bis-propargyl substituted benzimidazole-2-thiols, which undergo a “click chemistry” reaction . The reaction conditions often include the use of catalysts such as sodium ascorbate and CuSO4·5H2O.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the treatment of gastrointestinal disorders.
Wirkmechanismus
The mechanism of action of 6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through molecular docking studies and structure-activity relationship (SAR) analyses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pantoprazole: A well-known proton pump inhibitor used to treat gastrointestinal disorders. It shares a similar benzimidazole core structure.
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Another compound with a similar structure, used in the synthesis of pantoprazole.
Uniqueness
6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethoxy and methoxy groups enhances its reactivity and potential for diverse applications compared to other benzimidazole derivatives.
Eigenschaften
Molekularformel |
C9H8F2N2O2 |
---|---|
Molekulargewicht |
214.17 g/mol |
IUPAC-Name |
6-(difluoromethoxy)-2-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C9H8F2N2O2/c1-14-9-12-6-3-2-5(15-8(10)11)4-7(6)13-9/h2-4,8H,1H3,(H,12,13) |
InChI-Schlüssel |
YEMPODDWKFHEQN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(N1)C=C(C=C2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.